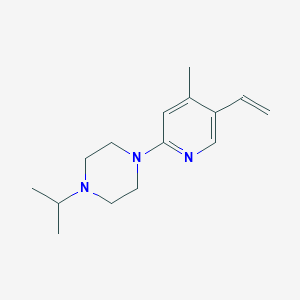
(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that features a furan ring substituted with bromine and chlorine atoms, and a piperazine ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Halogenation: The furan ring is then halogenated using bromine and chlorine reagents to introduce the bromo and chloro substituents at the desired positions.
Attachment of the Piperazine Ring: The halogenated furan ring is reacted with 4-methylpiperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the furan ring.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Derivatives with different nucleophiles replacing the halogen atoms.
Oxidation Products: Furanones or other oxygenated derivatives.
Reduction Products: Tetrahydrofuran derivatives or other reduced forms.
科学研究应用
(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism can vary depending on the specific biological context and target.
相似化合物的比较
(4-Bromo-5-chlorofuran-2-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
(4-Bromo-5-chlorofuran-2-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure with a phenyl group instead of a methyl group on the piperazine ring.
(4-Bromo-5-chlorofuran-2-yl)(4-hydroxyethylpiperazin-1-yl)methanone: Similar structure with a hydroxyethyl group instead of a methyl group on the piperazine ring.
Uniqueness: The uniqueness of (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of both bromine and chlorine atoms on the furan ring, along with the methyl-substituted piperazine ring, provides a distinct chemical profile that can be exploited in various research and industrial contexts.
属性
分子式 |
C10H12BrClN2O2 |
|---|---|
分子量 |
307.57 g/mol |
IUPAC 名称 |
(4-bromo-5-chlorofuran-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C10H12BrClN2O2/c1-13-2-4-14(5-3-13)10(15)8-6-7(11)9(12)16-8/h6H,2-5H2,1H3 |
InChI 键 |
HHCQZDCSKGHRDP-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(O2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)



![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
